

# EHNA hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

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Compound Name:	EHNA hydrochloride	
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An In-depth Technical Guide to **EHNA Hydrochloride** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (**EHNA hydrochloride**), a versatile pharmacological tool used in a variety of research applications. The document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its use.

### **Chemical and Physical Properties**

**EHNA hydrochloride** is a purine derivative with a well-defined chemical structure. Its key properties are summarized in the table below, providing essential information for its use in experimental settings.



Property	Value	Citations
Molecular Weight	313.83 g/mol	[1][2][3]
Molecular Formula	C14H23N5O • HCl	[1][2][3][4]
CAS Number	58337-38-5	[1][2][3][4]
Purity	≥98% (HPLC)	[1][3][5]
Appearance	Crystalline solid	[4][5]
Solubility	Soluble in water (to 100 mM), ethanol (to 100 mM), and DMSO (to 100 mM)	[1][3][4]
Storage	Store at room temperature or at -20°C	[1][3][5]

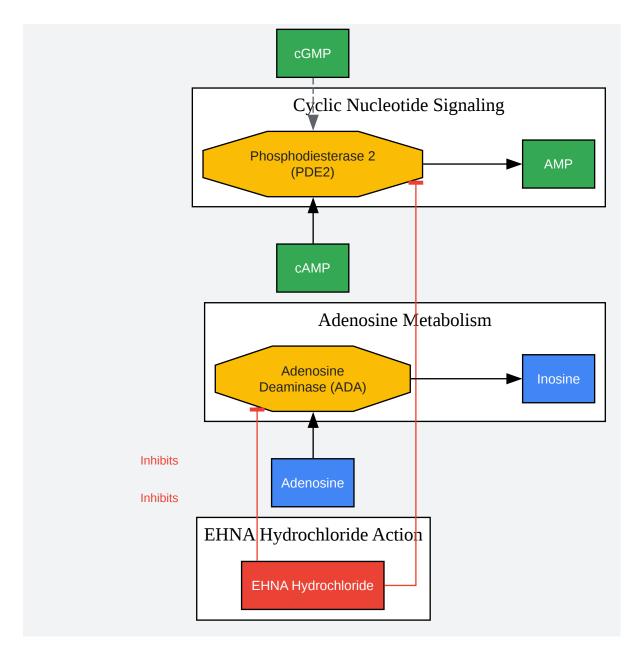
### **Mechanism of Action**

**EHNA hydrochloride** is recognized as a potent and selective dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[6][7] This dual inhibitory action makes it a valuable tool for modulating intracellular signaling pathways.

- Adenosine Deaminase (ADA) Inhibition: EHNA is a potent inhibitor of ADA, the enzyme responsible for the deamination of adenosine to inosine.[1][7] By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine, which can then activate adenosine receptors, leading to a variety of cellular responses.[1] The inhibition constant (Ki) for ADA is approximately 1.6 nM.[2]
- Phosphodiesterase 2 (PDE2) Inhibition: EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[1][4] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibitory effect of EHNA on PDE2 is more pronounced when the enzyme is stimulated by cGMP.[6] The IC<sub>50</sub> values for PDE2 inhibition are in the micromolar range, typically between 0.8 and 4 μΜ.[1][2] [3][6] It is significantly less potent against other PDE isoforms like PDE1, PDE3, or PDE4 (IC<sub>50</sub> > 100 μM).[4]



The following diagram illustrates the signaling pathways affected by **EHNA hydrochloride**.



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Mechanism of Action of EHNA Hydrochloride.

### **Experimental Protocols**

**EHNA hydrochloride** is utilized in a wide array of experimental contexts, from basic enzymatic assays to complex cell culture systems. Below are detailed methodologies for key experiments where **EHNA hydrochloride** is a critical component.



# Protocol 1: In Vitro Adenosine Deaminase (ADA) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of **EHNA hydrochloride** on ADA activity.

#### Materials:

- EHNA hydrochloride stock solution (e.g., 10 mM in DMSO)
- Purified adenosine deaminase enzyme
- Adenosine solution (substrate)
- Phosphate buffer (pH 7.4)
- Spectrophotometer
- 96-well UV-transparent microplate

#### Procedure:

- Prepare Reagents: Dilute the EHNA hydrochloride stock solution to various concentrations in phosphate buffer. Prepare the adenosine substrate solution in the same buffer.
- Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the different concentrations of EHNA hydrochloride. Include a control well with buffer and no inhibitor.
- Enzyme Addition: Add the purified adenosine deaminase to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Start the enzymatic reaction by adding the adenosine substrate to all wells.
- Measure Activity: Immediately begin monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine. The rate of this decrease is proportional to the ADA activity.



 Data Analysis: Calculate the percentage of inhibition for each EHNA hydrochloride concentration compared to the control. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# Protocol 2: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs)

**EHNA hydrochloride** has been shown to suppress the spontaneous differentiation of hESCs. [1][2] This protocol describes how to use **EHNA hydrochloride** to maintain the undifferentiated state of hESCs in culture.

#### Materials:

- Human embryonic stem cells
- Appropriate hESC culture medium (e.g., mTeSR™1)
- EHNA hydrochloride stock solution (e.g., 10 mM in water)
- Cell culture plates coated with an appropriate matrix (e.g., Matrigel)
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Culture: Culture the hESCs on matrix-coated plates in the appropriate medium according to standard protocols.
- Treatment: Supplement the hESC culture medium with EHNA hydrochloride to a final concentration (e.g., 10 μM).
- Medium Change: Change the medium daily with fresh medium containing EHNA hydrochloride.
- Monitoring Pluripotency: Passage the cells as needed and regularly monitor the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) using techniques such as immunocytochemistry or quantitative PCR.



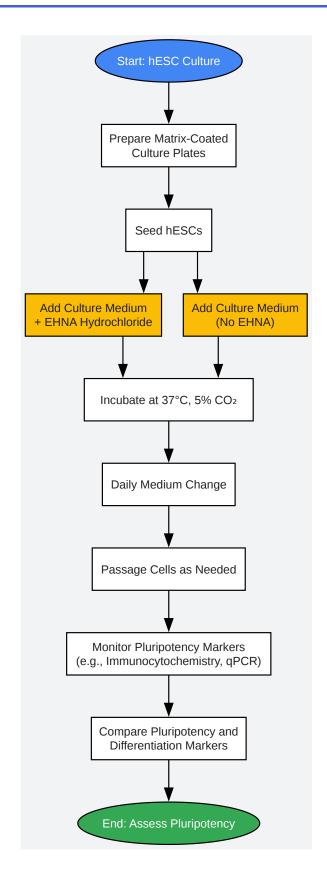




- Differentiation Control: As a control, culture a parallel set of hESCs in a medium without **EHNA hydrochloride** to observe spontaneous differentiation.
- Analysis: Compare the expression of pluripotency and differentiation markers between the EHNA-treated and control groups to confirm the effect of EHNA on maintaining the undifferentiated state.

The following workflow diagram illustrates the experimental process for maintaining hESC pluripotency with **EHNA hydrochloride**.





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Workflow for Maintaining hESC Pluripotency.



### Conclusion

**EHNA hydrochloride** is a powerful research tool with well-characterized dual inhibitory effects on adenosine deaminase and phosphodiesterase 2. This guide provides essential technical data and detailed experimental protocols to facilitate its effective use in various research and development applications, from enzymatic studies to stem cell biology. Researchers should always refer to batch-specific data for precise concentrations and handling instructions.[1][3]

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- To cite this document: BenchChem. [EHNA hydrochloride molecular weight and formula].
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